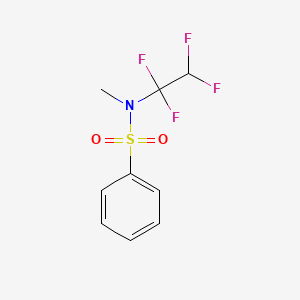
4-Fluoro-3-(trifluoromethyl)phenacyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(trifluoromethyl)phenacyl bromide is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromide functional group attached to a phenacyl moiety, which is further substituted with fluorine atoms. This structure imparts unique reactivity that can be exploited in various chemical transformations, leading to the synthesis of a wide range of organic compounds.
Synthesis Analysis
The synthesis of related phenacyl bromide derivatives has been reported in the literature. For instance, 4'-bromophenacyl triflate, a compound with a similar phenacyl bromide core, is synthesized from 4'-bromo-2-diazoacetophenone and trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . Another synthesis approach involves the reaction of dimethyl sulfide with 4-substituted phenacyl bromide, leading to the formation of 4-fluorophenacyldimethylsulfonium bromide under reflux conditions .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide is characterized by the presence of a bromine atom, which is a good leaving group, and the electron-withdrawing trifluoromethyl group, which can stabilize adjacent negative charges. This stabilization is crucial in reactions where the phenacyl bromide acts as an electrophile or participates in ylide formation, as seen in the synthesis of 4-fluorophenacylpyridinium ylide .
Chemical Reactions Analysis
Phenacyl bromides are known to undergo various chemical reactions. For example, they can participate in vic-diallylation and dipropargylation reactions with allyl and propargyl indium reagents to produce 4-arylocta-1,7-dien-4-ol derivatives . Additionally, phenacyl bromides can be nitrated to yield nitro-substituted derivatives, as demonstrated with 3-nitrophenacyl bromides . The reactivity of phenacyl bromides also extends to the formation of pyridines and pyrimidines when reacted with appropriate reagents and conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)phenacyl bromide are not detailed in the provided papers, the properties of phenacyl bromides, in general, can be inferred. These compounds are typically solid at room temperature and may have varying solubilities in organic solvents depending on the nature of the substituents. The presence of fluorine atoms is likely to influence the compound's reactivity, boiling point, and stability due to the strong carbon-fluorine bond. The stability of related reagents, such as 4'-bromophenacyl triflate, suggests that 4-Fluoro-3-(trifluoromethyl)phenacyl bromide may also have a reasonable shelf life under proper storage conditions .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOSKWLVXNWEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381134 |
Source


|
| Record name | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)phenacyl bromide | |
CAS RN |
537050-14-9 |
Source


|
| Record name | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














